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L-Prolylglycyl-L-isoleucyl-L-serine - 823802-94-4

L-Prolylglycyl-L-isoleucyl-L-serine

Catalog Number: EVT-14359842
CAS Number: 823802-94-4
Molecular Formula: C16H28N4O6
Molecular Weight: 372.42 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Prolylglycyl-L-isoleucyl-L-serine is a tetrapeptide composed of four amino acids: proline, glycine, isoleucine, and serine. This compound is classified as a peptide, which is a short chain of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including hormone regulation, immune response, and neurotransmission. The specific sequence of amino acids in L-Prolylglycyl-L-isoleucyl-L-serine contributes to its unique properties and potential biological activities.

Source and Classification

L-Prolylglycyl-L-isoleucyl-L-serine can be synthesized through various methods, primarily utilizing solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to form the desired peptide sequence. The classification of this compound falls under bioactive peptides, which are peptides that have a positive impact on body functions or conditions and may influence health.

Synthesis Analysis

Methods

The synthesis of L-Prolylglycyl-L-isoleucyl-L-serine typically employs solid-phase peptide synthesis. This method involves the following steps:

  1. Resin Preparation: A solid support resin is functionalized to attach the first amino acid.
  2. Amino Acid Coupling: Subsequent amino acids are added one at a time. Each coupling reaction is facilitated by activating agents such as 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC).
  3. Deprotection: Protecting groups on the amino acids are removed after each coupling step to allow for further reactions.
  4. Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified.

Alternative methods for synthesizing peptides include liquid-phase synthesis and enzymatic synthesis using specific proteases, which can also yield high-purity products with specific stereochemistry .

Molecular Structure Analysis

L-Prolylglycyl-L-isoleucyl-L-serine has a specific molecular structure characterized by its sequence of amino acids. The molecular formula can be derived from its constituent amino acids:

  • Proline (C5H9NO2)
  • Glycine (C2H5NO2)
  • Isoleucine (C6H13NO2)
  • Serine (C3H7NO3)

Data

  • Molecular Weight: Approximately 370.4 g/mol
  • IUPAC Name: L-prolyl-glycyl-L-isoleucyl-L-serine
  • SMILES Notation: C(C(=O)NC@HC(=O)N)
Chemical Reactions Analysis

L-Prolylglycyl-L-isoleucyl-L-serine can undergo various chemical reactions typical for peptides, including hydrolysis, oxidation, and interactions with enzymes.

Technical Details

  1. Hydrolysis: Peptides can be hydrolyzed into their constituent amino acids under acidic or basic conditions.
  2. Enzymatic Reactions: Specific enzymes can cleave peptide bonds or modify the peptide structure through post-translational modifications.
  3. Binding Interactions: The peptide may interact with receptors or enzymes in biological systems, which can influence its activity and stability.

Understanding these reactions helps elucidate the potential applications of this peptide in biochemistry and medicine .

Mechanism of Action

The mechanism of action for L-Prolylglycyl-L-isoleucyl-L-serine involves its interaction with biological receptors or enzymes.

Process and Data

  1. Receptor Binding: The peptide may bind to specific receptors in the central nervous system, influencing neurotransmission.
  2. Biological Activity Modulation: By modulating receptor activity, this peptide could potentially affect physiological processes such as mood regulation and cognitive function.
  3. Research Findings: Studies indicate that peptides like L-Prolylglycyl-L-isoleucyl-L-serine may have neuroprotective effects due to their ability to interact with NMDA receptors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents depending on the pH.

Chemical Properties

  • Stability: Peptides are generally stable under neutral pH but may degrade under extreme conditions (high temperature or extreme pH).
  • Reactivity: Peptide bonds can be hydrolyzed by various enzymes or under acidic conditions.

Relevant data regarding stability and reactivity are crucial for determining storage conditions and potential applications .

Applications

L-Prolylglycyl-L-isoleucyl-L-serine has several scientific uses:

The versatility of peptides like L-Prolylglycyl-L-isoleucyl-L-serine highlights their importance in both research and commercial applications .

Biosynthesis and Metabolic Pathways

Enzymatic Synthesis Mechanisms in Prokaryotic Systems

Nonribosomal peptide synthetases (NRPSs) serve as the primary enzymatic machinery for the assembly of L-prolylglycyl-L-isoleucyl-L-serine in bacterial systems such as Pseudomonas and Bacillus species. NRPSs function as modular molecular assembly lines, where each module incorporates a specific amino acid into the growing peptide chain. The tetrapeptide synthesis requires four modules: an initiation module incorporating L-proline and three elongation modules for glycine, L-isoleucine, and L-serine, respectively [4] [10].

Each NRPS module contains catalytic domains responsible for substrate activation, covalent binding, and peptide bond formation:

  • Adenylation (A) domains: Selectively activate amino acid substrates through ATP-dependent adenylation, forming aminoacyl-AMP intermediates. The A domain for L-proline exhibits strict specificity for proline’s cyclic structure, while the L-serine-activating domain discriminates against D-serine isomers [4] [7].
  • Thiolation (T) domains: The activated amino acid is covalently attached via a thioester bond to the phosphopantetheine arm of the T domain.
  • Condensation (C) domains: Catalyze nucleophilic attack by the incoming aminoacyl-T domain on the preceding peptidyl-T domain, forming a new peptide bond. The C domain between the L-isoleucyl and L-seryl residues exhibits stereoselectivity, ensuring chiral fidelity [10].

Table 1: NRPS Modules for L-Prolylglycyl-L-Isoleucyl-L-Serine Assembly

Module PositionAmino Acid IncorporatedCore DomainsKey Functional Role
InitiationL-ProlineA-TProline activation and loading
Elongation 1GlycineC-A-TPeptide bond formation with proline; glycine activation
Elongation 2L-IsoleucineC-A-TPeptide bond formation; isoleucine selection
TerminationL-SerineC-A-T-TeFinal peptide bond formation; serine activation; thioesterase-mediated release

Genetic studies of Bacillus subtilis surfactin systems confirm that module skipping or misordering results in truncated peptides or synthesis failure, highlighting the strict colinearity rule governing NRPS activity [7] [10]. The termination module often includes a thioesterase (Te) domain that catalyzes the hydrolysis or cyclization of the full-length peptide, though L-prolylglycyl-L-isoleucyl-L-serine is typically released linearly.

Role of Folate-Dependent Metabolic Regulation in Peptide Production

The availability of L-serine—the C-terminal residue of the tetrapeptide—is tightly regulated by folate-mediated one-carbon metabolism in producing organisms like Corynebacterium glutamicum. L-serine biosynthesis occurs via the phosphorylated pathway, where 3-phosphoglycerate is converted sequentially to phosphoserine and then to free serine. The enzyme serine hydroxymethyltransferase (SHMT) bridges serine metabolism and folate cycling by reversibly converting serine to glycine while generating 5,10-methylenetetrahydrofolate (CH₂-THF) [2] [6].

Folate availability directly modulates serine pools through three mechanisms:

  • SHMT equilibrium control: High CH₂-THF levels drive SHMT toward glycine formation, depleting serine. Conversely, low folate availability stabilizes serine pools by reducing SHMT activity [6].
  • Gene regulation of folate enzymes: In C. glutamicum, deletions of pabAB or pabC genes (involved in folate precursor synthesis) create folate auxotrophy. Supplementation of 0.1 mM folate increases intracellular serine concentrations by 8-fold, directly enhancing serine availability for NRPS-mediated peptide synthesis [6].
  • Methyl group shuttling: CH₂-THF serves as a methyl donor for methionine and thymidylate synthesis. High demand for these nucleotides in rapidly dividing cells depletes folate cofactors, indirectly limiting serine consumption by SHMT [3] [8].

Table 2: Folate-Dependent Enzymes Regulating L-Serine Availability

EnzymeReaction CatalyzedFolate Cofactor RoleImpact on L-Serine
Serine hydroxymethyltransferase (SHMT)Serine + THF ↔ Glycine + CH₂-THFAcceptor/donor of methylene groupMajor consumer of serine when folate is abundant
Methylenetetrahydrofolate dehydrogenase (MTHFD)CH₂-THF + NADP⁺ ↔ CH⁺-THF + NADPHOxidation of methylene to methenyl formRegulates CH₂-THF pool size
Thymidylate synthase (TS)dUMP + CH₂-THF → dTMP + DHFMethyl donor for dTMP synthesisCompetes with SHMT for CH₂-THF

Metabolic flux analyses demonstrate that C. glutamicum strains with engineered folate auxotrophy (ΔpabABC) increase serine titers to 345 mM in fed-batch cultures when supplemented with folate, confirming that folate scarcity redirects carbon flux toward serine accumulation rather than degradation [6]. This regulatory node ensures adequate serine supply for both ribosomal protein synthesis and nonribosomal peptides like L-prolylglycyl-L-isoleucyl-L-serine.

Substrate Specificity of Nonribosomal Peptide Synthetases (NRPS)

The precise incorporation of L-proline, glycine, L-isoleucine, and L-serine into the tetrapeptide hinges on the substrate selectivity of NRPS A domains. Structural studies reveal that A domains contain a conserved 10-residue "specificity code" within the substrate-binding pocket that sterically and electrostatically filters amino acid substrates [7] [10] [4].

Key specificity determinants for each residue include:

  • L-Proline: Recognized by A domains with a binding pocket featuring small residues (Ala²³⁶, Ala³⁰¹) to accommodate proline’s rigid ring and an acidic residue (Asp²³⁵) to interact with its secondary amine. Mutagenesis of residue 299 from Val to Ile abolishes proline activation [10] [7].
  • Glycine: Requires a shallow pocket lacking bulky side chains (e.g., Gly³⁰¹, Ser²³⁶), enabling entry of the smallest amino acid. Substitution of Ala²³⁹ with larger residues like Gln excludes glycine [10].
  • L-Isoleucine: Selectivity depends on hydrophobic residues (Val²⁹⁹, Ile³³⁰) that form van der Waals contacts with its aliphatic side chain. A conserved His³²² residue is critical for excluding branched-chain amino acids with shorter side chains like valine [7].
  • L-Serine: Binding pockets feature polar residues (Thr³⁰¹, Ser²³⁶) that hydrogen-bond with serine’s hydroxyl group. Crucially, Asp²³⁵ and Lys⁵¹⁷ residues coordinate the α-amino and α-carboxyl groups, while steric exclusion of D-serine occurs via a "ceiling" formed by Trp²³⁹ [4] [10].

Table 3: Substrate-Specificity Codes for Tetrapeptide Constituents

Amino AcidKey Specificity Code Residues (Positions)Recognition Mechanism
L-ProlineAsp²³⁵, Ala²³⁶, Ala³⁰¹, Val²⁹⁹Compact pocket for cyclic structure; Asp²³⁵ binds secondary amine
GlycineAsp²³⁵, Ser²³⁶, Gly³⁰¹, Ala²³⁹Minimal steric hindrance; small residues permit entry
L-IsoleucineAsp²³⁵, His³²², Val²⁹⁹, Ile³³⁰Hydrophobic selectivity for Cβ and Cγ methyl groups; His³²² excludes valine
L-SerineAsp²³⁵, Thr³⁰¹, Ser²³⁶, Trp²³⁹Polar residues H-bond with -OH; Trp²³⁹ sterically blocks D-isomer

Rational engineering of A domains leverages this code to alter substrate specificity. For example, mutating Lys²³⁹ to Gln in an L-glutamate-specific A domain shifts selectivity to L-glutamine [7]. Similarly, replacing His³²² with Glu in an L-aspartate-activating domain enables L-asparagine incorporation. Such targeted mutations could potentially generate novel L-prolylglycyl-L-isoleucyl-L-serine analogs with substituted residues [7] [10]. However, the isoleucine A domain exhibits stringent selectivity; triple mutations (e.g., V299I/H322E/I330V) are required to shift specificity to structurally similar nonpolar residues like leucine [7].

Properties

CAS Number

823802-94-4

Product Name

L-Prolylglycyl-L-isoleucyl-L-serine

IUPAC Name

(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]propanoic acid

Molecular Formula

C16H28N4O6

Molecular Weight

372.42 g/mol

InChI

InChI=1S/C16H28N4O6/c1-3-9(2)13(15(24)19-11(8-21)16(25)26)20-12(22)7-18-14(23)10-5-4-6-17-10/h9-11,13,17,21H,3-8H2,1-2H3,(H,18,23)(H,19,24)(H,20,22)(H,25,26)/t9-,10-,11-,13-/m0/s1

InChI Key

DFEBWDUZXHDXJY-ZPFDUUQYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C1CCCN1

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1

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